1-Chloro-1-phenylsiletane
Description
However, based on structural nomenclature similarities, this analysis will focus on chloro-substituted compounds featuring phenyl or cycloalkane groups, as detailed in the evidence. These include:
- 1-Phenylcyclopentane-1-Carbonyl Chloride (CAS 17380-62-0)
- 1-Chloro-1-phenylethane (CAS 672-65-1)
- 1-Chloro-1-methylcyclopentane (CAS 6196-85-6)
- Cyclohexane, 1-chloro-1-ethynyl- (EnvironmentalChemistry.com entry)
This comparison will emphasize molecular structure, physicochemical properties, applications, and stability.
Properties
CAS No. |
3401-28-3 |
|---|---|
Molecular Formula |
C9H11ClSi |
Molecular Weight |
182.72 g/mol |
IUPAC Name |
1-chloro-1-phenylsiletane |
InChI |
InChI=1S/C9H11ClSi/c10-11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
DBYRASAQTCQQMB-UHFFFAOYSA-N |
SMILES |
C1C[Si](C1)(C2=CC=CC=C2)Cl |
Canonical SMILES |
C1C[Si](C1)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- 1-Phenylcyclopentane-1-Carbonyl Chloride has the highest molecular weight due to its bicyclic structure and additional carbonyl group .
- 1-Chloro-1-phenylethane is linear, enabling reactivity in alkylation reactions .
- Cyclic compounds (e.g., 1-Chloro-1-methylcyclopentane) exhibit steric hindrance, affecting reaction kinetics .
Physicochemical Properties and Stability
Notes:
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